Methacholine chloride, United States PharmacopeiaReference Standard

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methacholine chloride is synthesized by the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:

Formation of β-methylcholine: This is achieved by the methylation of choline.

Esterification: β-methylcholine is then reacted with acetic anhydride to form methacholine.

Industrial Production Methods

In industrial settings, methacholine chloride is produced by dissolving the compound in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth . The solution is then subjected to serial dilutions to achieve the desired concentration for use in bronchial challenge tests .

Análisis De Reacciones Químicas

Types of Reactions

Methacholine chloride undergoes several types of chemical reactions, including:

Hydrolysis: Methacholine chloride hydrolyzes to form β-methylcholine and acetic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of water and is accelerated by acidic or basic conditions.

Esterification: Acetic anhydride is commonly used for the esterification of β-methylcholine.

Major Products

Aplicaciones Científicas De Investigación

Methacholine chloride has a wide range of applications in scientific research:

Mecanismo De Acción

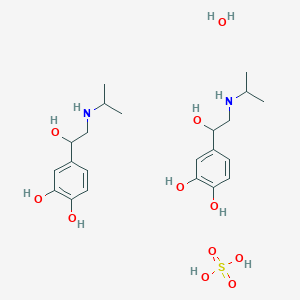

Methacholine chloride acts as a cholinergic agonist by binding to muscarinic receptors in the bronchial smooth muscle . This binding induces bronchoconstriction, which is more pronounced in patients with asthma due to their heightened airway responsiveness . The compound’s quaternary ammonium group is essential for its activity, and its ester group makes it susceptible to hydrolysis by acetylcholinesterase .

Comparación Con Compuestos Similares

Similar Compounds

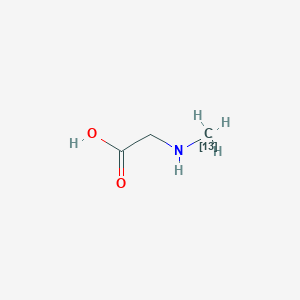

Acetylcholine: The natural neurotransmitter that methacholine chloride mimics.

Carbachol: Another cholinergic agonist used in ophthalmology.

Bethanechol: A cholinergic agonist used to treat urinary retention.

Uniqueness

Methacholine chloride is unique in its specific use for diagnosing bronchial hyperreactivity through the bronchial challenge test . Unlike acetylcholine, methacholine chloride has a β-methyl group that provides selectivity towards muscarinic receptors over nicotinic receptors .

Propiedades

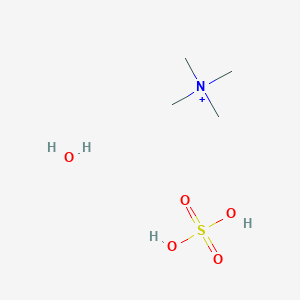

Fórmula molecular |

C8H19ClNO2+ |

|---|---|

Peso molecular |

196.69 g/mol |

Nombre IUPAC |

2-acetyloxypropyl(trimethyl)azanium;hydrochloride |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1; |

Clave InChI |

JHPHVAVFUYTVCL-UHFFFAOYSA-N |

SMILES canónico |

CC(C[N+](C)(C)C)OC(=O)C.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)

![Benzobicyclon [ISO]](/img/structure/B12058859.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)